molecular formula C6H6N2O B014416 (Ethoxymethylene)malononitrile CAS No. 123-06-8

(Ethoxymethylene)malononitrile

Cat. No. B014416
CAS RN: 123-06-8
M. Wt: 122.12 g/mol
InChI Key: OEICGMPRFOJHKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04468353

Procedure details

A two-liter, four necked flask is charged with 1332 g (9 moles) of orthoformic acid triethyl ester, 198 g (3 moles) of malonic acid dinitrile and 4 g of acetic acid anhydride. With vigorous stirring, the solution is heated to ebullition. At about 110° C. sump temperature, alcohol begins to distil out through the top of the column. During the course of the reaction, approximately 8 g of acetic acid anhydride is fed in continuously, and the heating of the reaction mixture and the reflux flow are so regulated that the temperature at the top of the condenser is between 75° and 79° C. The condensed distillate is collected and consists substantially of ethanol, acetic acid ethyl ester, formic acid ethyl ester and a small amount of orthoformic acid triethyl ester. During the reaction the sump temperature rises slowly to 130 to 140 degrees C. After 2 to 3 hours the reaction has ended. The unreacted orthoformic acid triethyl ester is distilled out through the column and is fed back to the next batch. Then ethoxymethylene malonic acid dinitrile is separated from the remainder through a simple distillation bridge at 0.1 to 0.02 Torr. In this manner, 361 g of ethoxymethylene malonic acid dinitrile is obtained, with a melting point of 64° C. and a purity of better than 99%. This corresponds to a yield of 98.7% with respect to the malonic acid dinitrile charged.
Quantity
1332 g
Type
reactant
Reaction Step One
Quantity
198 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[CH:4]([O:8][CH2:9][CH3:10])OCC)C.[CH2:11]([C:14]#[N:15])[C:12]#[N:13]>C(OC(=O)C)(=O)C>[CH3:10][CH2:9][O:8][CH:4]=[C:11]([C:14]#[N:15])[C:12]#[N:13]

Inputs

Step One
Name
Quantity
1332 g
Type
reactant
Smiles
C(C)OC(OCC)OCC
Name
Quantity
198 g
Type
reactant
Smiles
C(C#N)C#N
Name
Quantity
4 g
Type
catalyst
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
With vigorous stirring, the solution is heated to ebullition
CUSTOM
Type
CUSTOM
Details
At about 110° C.
CUSTOM
Type
CUSTOM
Details
to distil out through the top of the column
CUSTOM
Type
CUSTOM
Details
During the course of the reaction, approximately 8 g of acetic acid anhydride
TEMPERATURE
Type
TEMPERATURE
Details
heating of the reaction mixture
CUSTOM
Type
CUSTOM
Details
is between 75° and 79° C
DISTILLATION
Type
DISTILLATION
Details
The condensed distillate is collected
CUSTOM
Type
CUSTOM
Details
During the reaction the sump temperature
CUSTOM
Type
CUSTOM
Details
rises slowly to 130 to 140 degrees C
DISTILLATION
Type
DISTILLATION
Details
The unreacted orthoformic acid triethyl ester is distilled out through the column
CUSTOM
Type
CUSTOM
Details
Then ethoxymethylene malonic acid dinitrile is separated from the remainder through a simple distillation bridge at 0.1 to 0.02 Torr

Outcomes

Product
Details
Reaction Time
2.5 (± 0.5) h
Name
Type
product
Smiles
CCOC=C(C#N)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 361 g
YIELD: PERCENTYIELD 98.7%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.